molecular formula C10H8BrN B010628 1-(3-bromophenyl)-1H-pyrrole CAS No. 107302-22-7

1-(3-bromophenyl)-1H-pyrrole

Cat. No.: B010628
CAS No.: 107302-22-7
M. Wt: 222.08 g/mol
InChI Key: LEUXOIBRUWVBGM-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrrole ring substituted with a bromophenyl group at the 1-position

Scientific Research Applications

1-(3-Bromophenyl)-1H-pyrrole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

  • Environmental Impact : Disposal methods and environmental impact assessments are relevant for BH .

Future Directions

: Xi, R., Abdulla, R., Zhang, M., Sherzod, Z., Vinogradova, V. I., Habasi, M., & Liu, Y. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. Pharmaceuticals, 15(12), 1483. Read more

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrroles.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-1H-pyrrole: Similar structure but with the bromine atom at the 4-position.

    1-(3-Chlorophenyl)-1H-pyrrole: Similar structure with a chlorine atom instead of bromine.

    1-(3-Methylphenyl)-1H-pyrrole: Similar structure with a methyl group instead of bromine.

Uniqueness: 1-(3-Bromophenyl)-1H-pyrrole is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity. The position of the bromine atom also influences the compound’s properties, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(3-bromophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUXOIBRUWVBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349072
Record name 1-(3-bromophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107302-22-7
Record name 1-(3-bromophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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